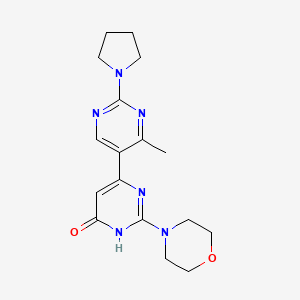

![molecular formula C24H26N6O B6118979 2-(4-methoxyphenyl)-3,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6118979.png)

2-(4-methoxyphenyl)-3,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been identified as strategic compounds for optical applications due to several key characteristics . They have simpler and greener synthetic methodologies and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines can be synthesized by the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles or various aldehydes . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound. For example, the dipole moment changes in those compounds were calculated to be between 10.3 and 19.0 D .Aplicaciones Científicas De Investigación

Fluorescent Probes and Imaging Agents

PPs have gained attention as strategic compounds for optical applications. Their key characteristics include:

- Solid-State Emission Intensities : PPs with simple aryl groups exhibit good solid-state emission intensities, allowing the design of solid-state emitters .

Cancer Therapeutics

PPs, especially those with 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine cores, show promise in cancer research. Their small size, efficient synthesis, and fluorescence properties make them attractive. Researchers have explored their use as lipid droplet biomarkers for cancer cells .

Aurora A Kinase Inhibitors

Aurora A kinase plays a crucial role in cell division. Some 2,4-diaminopyrimidines, including PP derivatives, have been reported as potent and selective inhibitors of Aurora A kinase. These compounds exhibit promising activity against cancer cell lines .

Anticoagulant Research

Efforts to identify follow-on compounds to existing anticoagulants led to the discovery of bicyclic tetrahydropyrazolopyridinones, which retain potent factor Xa (fXa) binding activity. PP-based scaffolds are being explored for their anticoagulant properties .

Anti-Inflammatory Agents

Certain pyrazolo[1,5-a]pyrimidin-7-ones, derived from PP, have been investigated as weak inhibitors of prostaglandin E2 (PGE2). These compounds may have potential anti-inflammatory applications .

Materials Science and Organic Electronics

Fluorescent organic compounds, including PPs, play a vital role in materials science. Their applications extend to organic light-emitting devices, bioimaging, and bio-macromolecular interactions. PPs offer advantages over hydrocarbon-based fluorophores due to their diverse synthetic access methodologies and better solubility in green solvents .

Mecanismo De Acción

Target of Action

Pyrimidine derivatives have been known to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives have been reported to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .

Biochemical Pathways

It’s known that protein kinases, which pyrimidine derivatives can inhibit, are involved in numerous cellular signaling processes . Therefore, it’s plausible that this compound could affect a variety of biochemical pathways related to cell growth, differentiation, migration, and metabolism.

Pharmacokinetics

Pyrimidine derivatives are known for their diverse biological potential and are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . This suggests that they may have favorable pharmacokinetic properties.

Result of Action

Given that pyrimidine derivatives can inhibit protein kinases , it’s plausible that this compound could lead to a decrease in the activities of these enzymes, potentially affecting cell growth, differentiation, migration, and metabolism.

Action Environment

It’s known that the biological activity of pyrimidine derivatives can be influenced by the presence of electron-donating groups (edgs) at certain positions on the fused ring .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O/c1-17-16-22(29-14-12-28(13-15-29)21-6-4-5-11-25-21)30-24(26-17)18(2)23(27-30)19-7-9-20(31-3)10-8-19/h4-11,16H,12-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLJSOFTZQMCDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=C(C=C5)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6118902.png)

![N-1-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6118903.png)

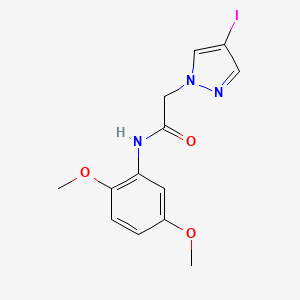

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}acetamide](/img/structure/B6118916.png)

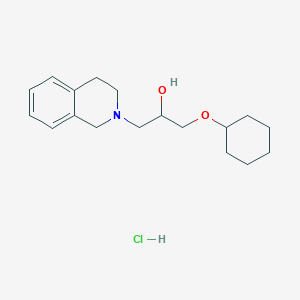

![{1-[4-(benzyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B6118958.png)

![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6118964.png)

![(3-ethoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6118974.png)

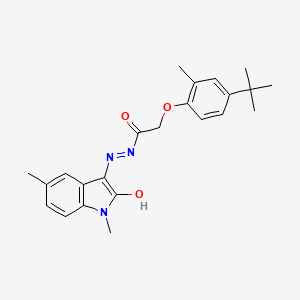

![3,3-dimethyl-10-(methylsulfonyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6118984.png)

![tert-butyl [(4-{[(octahydro-2H-quinolizin-1-ylmethyl)amino]carbonyl}cyclohexyl)methyl]carbamate](/img/structure/B6118987.png)

![1-(2-methoxy-6-{[methyl(2-thienylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6118999.png)

![ethyl 4-({N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6119009.png)